Core Scaffold Role in Accessing a 4-Fold Potency Improvement Over Sorafenib in CDK8 Inhibition
The 9-methoxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one scaffold forms the core of compound 2, the most potent inhibitor in a designed series. By elaborating this exact core with a pyridine hinge-binding motif, the resulting compound 2 achieved an IC50 of 8.25 nM against CDK8, representing a 4-fold increase in potency compared to the multi-kinase inhibitor Sorafenib (IC50 ~33 nM) from which it was derived [1].
| Evidence Dimension | In vitro CDK8 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Scaffold-derived compound 2: IC50 = 8.25 nM |
| Comparator Or Baseline | Sorafenib: IC50 = ~33 nM |
| Quantified Difference | 4-fold more potent (ratio: 4) |
| Conditions | In vitro enzymatic inhibition assay against CDK8 |
Why This Matters
This demonstrates that the core scaffold is essential for achieving the high-affinity CDK8 binding that defines this chemical series, making it a non-negotiable starting point for programs targeting this kinase.
- [1] Martínez-González, S., et al. Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. European Journal of Medicinal Chemistry, 2020, 201, 112443. View Source
